Pyrimido[4,5-d]pyridazin-4(1H)-one
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Overview
Description
Pyrimido[4,5-d]pyridazin-4(1H)-one is a heterocyclic compound that belongs to the class of pyridazines This compound is characterized by a fused ring system consisting of a pyrimidine ring and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-d]pyridazin-4(1H)-one can be achieved through various methods. One common approach involves the reaction of pyrimidines with tetrazines under basic conditions. This reaction is highly regioselective and can be carried out using deprotonated, substituted 5-halopyrimidines and variously substituted tetrazines . The reaction typically proceeds under a dry argon atmosphere, and the products are purified using column chromatography on silica gel .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[4,5-d]pyridazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced compounds.
Scientific Research Applications
Pyrimido[4,5-d]pyridazin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a bioactive molecule with applications in drug discovery.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of pyrimido[4,5-d]pyridazin-4(1H)-one and its derivatives often involves the inhibition of specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit Bruton’s tyrosine kinase by binding to its active site and preventing its phosphorylation activity . This inhibition disrupts the B cell receptor signaling pathway, leading to the suppression of B cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar fused ring system and has been studied for its potential as a cyclin-dependent kinase inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with applications in cancer treatment due to its ability to inhibit CDK2.
Uniqueness
Pyrimido[4,5-d]pyridazin-4(1H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This allows for the creation of a wide range of derivatives with varying biological activities and physical properties.
Biological Activity
Pyrimido[4,5-d]pyridazin-4(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a fused pyrimidine and pyridazine ring system, which contributes to its unique chemical properties. The synthesis of this compound can be achieved through various methods, including the reaction of pyrimidines with tetrazines under basic conditions. This process is noted for its regioselectivity and the ability to produce derivatives with varying biological activities.
Biological Activities
This compound exhibits a range of biological activities that make it a valuable compound in drug discovery:
- Anti-inflammatory Activity : Derivatives of this compound have been shown to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. In comparative studies, some derivatives demonstrated superior COX-2 selectivity compared to established drugs like Meloxicam .
- Antioxidant Properties : Research indicates that this compound derivatives exhibit significant antioxidant activity, which may contribute to their anti-inflammatory effects by reducing oxidative stress in cells .
- Anticancer Potential : Several studies have highlighted the anticancer properties of this compound and its derivatives. They have been investigated for their ability to inhibit enzymes involved in cancer cell proliferation, such as Bruton’s tyrosine kinase (BTK), which plays a critical role in B-cell malignancies .
The mechanism of action for this compound primarily involves the inhibition of specific enzymes and receptors:
- Enzyme Inhibition : Compounds derived from this compound have been shown to bind to the active sites of target enzymes like COX and BTK, preventing their phosphorylation activity and subsequent signaling pathways that lead to inflammation or cancer cell growth .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study on Anti-inflammatory Activity :
- Antioxidant Activity Evaluation :
- Anticancer Activity Assessment :
Comparative Analysis with Similar Compounds
Compound Type | Biological Activity | Selectivity/Mechanism |
---|---|---|
This compound | Anti-inflammatory, Antioxidant | Selective COX-2 inhibitor |
Pyrazolo[3,4-d]pyrimidine | Cyclin-dependent kinase inhibitor | Broad-spectrum kinase inhibition |
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Cancer treatment | Inhibition of CDK2 |
Properties
CAS No. |
21579-42-0 |
---|---|
Molecular Formula |
C6H4N4O |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
3H-pyrimido[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C6H4N4O/c11-6-4-1-9-10-2-5(4)7-3-8-6/h1-3H,(H,7,8,11) |
InChI Key |
KREQCWADZPRJNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=N1)N=CNC2=O |
Origin of Product |
United States |
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